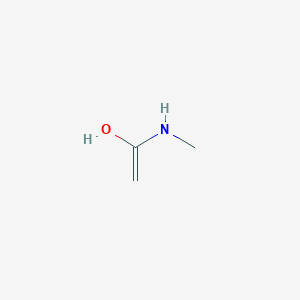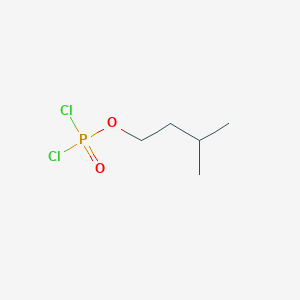
3-Methylbutyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl phosphorodichloridate is an organophosphorus compound with the molecular formula C5H12Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of two chlorine atoms and a 3-methylbutyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutyl phosphorodichloridate can be synthesized through the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C5H12O+POCl3→C5H12Cl2O2P+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols or amines to form corresponding esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reaction.
Major Products
Esters: Reaction with alcohols forms phosphoric esters.
Amides: Reaction with amines forms phosphoramidates.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl phosphorodichloridate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of phosphoric esters and amides.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoric esters or amides. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorochloridate: A class of compounds with the general formula (RO)2P(O)Cl, where R is an organic substituent.
3-Methylbutyl ethanoate: An ester with a similar alkyl group but different functional group.
Isoamyl acetate: Another ester with a similar structure but different reactivity.
Uniqueness
3-Methylbutyl phosphorodichloridate is unique due to its dual chlorine atoms attached to the phosphorus, which imparts distinct reactivity compared to other phosphorochloridates. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
114503-61-6 |
|---|---|
Molekularformel |
C5H11Cl2O2P |
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JGMPKFQLBXLFHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


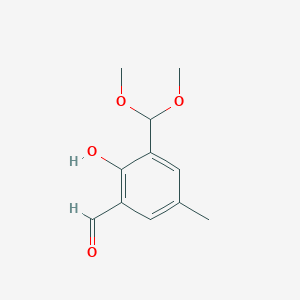
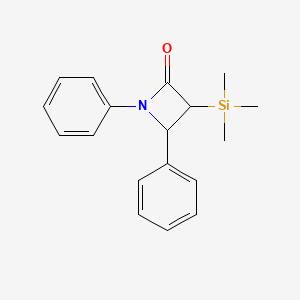

![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)


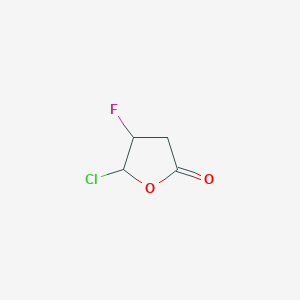
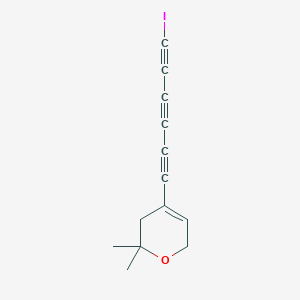
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
silane](/img/structure/B14296575.png)
